Cas no 955256-65-2 (N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide)

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative with a structurally distinct pyrrolidinone core, offering potential utility in medicinal chemistry and pharmacological research. The compound features a 4-chlorophenyl group and dimethoxy-substituted benzene sulfonamide moiety, which may enhance binding affinity and selectivity in biological targets. Its unique scaffold suggests applications in the development of enzyme inhibitors or receptor modulators, particularly in neurological or inflammatory pathways. The presence of both electron-withdrawing and electron-donating substituents contributes to its versatile reactivity, making it a promising intermediate for further synthetic modifications. The compound's stability and solubility profile support its suitability for experimental studies.
N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide structure
955256-65-2 structure
Product Name:N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide
CAS No:955256-65-2
MF:C19H21ClN2O5S
MW:424.898442983627
CID:6169341
PubChem ID:16919730
Update Time:2025-05-20

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide
    • N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
    • F2371-0181
    • N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide
    • 955256-65-2
    • N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide
    • AKOS024643841
    • Inchi: 1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
    • InChI Key: RRKVVRNSNGBDAX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(CC(CNS(C2C=C(C=CC=2OC)OC)(=O)=O)C1)=O

Computed Properties

  • Exact Mass: 424.0859706g/mol
  • Monoisotopic Mass: 424.0859706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 93.3Ų

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide

Research Briefing on N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide (CAS: 955256-65-2)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide (CAS: 955256-65-2) as a promising therapeutic agent. This compound, characterized by its unique sulfonamide and pyrrolidinone moieties, has garnered significant attention due to its potential applications in targeting specific biochemical pathways. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

The synthesis of N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide involves a multi-step process that ensures high purity and yield. Recent studies have optimized the reaction conditions, employing catalysts such as palladium complexes to enhance efficiency. The compound's structural integrity has been confirmed through NMR spectroscopy and mass spectrometry, with researchers noting its stability under physiological conditions. These advancements in synthesis are critical for scaling up production for preclinical and clinical studies.

Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory and oncogenic pathways. In vitro assays demonstrate its ability to selectively bind to the active sites of target proteins, thereby modulating their activity. For instance, recent findings suggest that it acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This specificity makes it a candidate for developing anti-inflammatory and anti-cancer therapies with reduced off-target effects.

Preclinical evaluations of N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide have shown promising results in animal models. In a murine model of rheumatoid arthritis, the compound significantly reduced joint inflammation and cartilage degradation. Similarly, in xenograft models of breast cancer, it inhibited tumor growth by inducing apoptosis in cancer cells. These findings underscore its potential as a dual-action therapeutic agent, though further studies are needed to assess its pharmacokinetics and safety profile in humans.

Despite its potential, challenges remain in the development of this compound. Issues such as bioavailability and metabolic stability need to be addressed through structural modifications or formulation strategies. Recent research has explored prodrug approaches and nanoparticle-based delivery systems to enhance its therapeutic efficacy. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and mechanism of action offer new avenues for treating inflammatory and oncological diseases. Continued research and development efforts will be crucial in translating these findings into clinically viable therapies, paving the way for innovative treatments in the near future.

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